
3-(1-Methylcyclopentyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopentyl)propan-1-ol is an organic compound with the molecular formula C9H18O It is a primary alcohol characterized by a cyclopentane ring substituted with a methyl group and a propyl chain ending in a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the selective formation of propan-1-ol from propylene via a chemical looping approach. This method utilizes silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The reaction is carried out in a packed bed reactor, where 5 vol% propylene is passed over the catalyst material to generate oxygenated products. The solid particles are subsequently re-oxidized with air in a separate step, closing the chemical loop. This method achieves up to 70–80% stable selectivity towards propan-1-ol over the temperature range of 260–300°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The chemical looping approach mentioned above can be adapted for industrial use, where continuous re-oxidation and catalyst regeneration are crucial for maintaining efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Primary alcohols like this compound can be oxidized to form aldehydes and further to carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the corresponding aldehyde and carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alkane. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-(1-Methylcyclopentyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing, with a focus on its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and chemical properties
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to the corresponding aldehyde. The compound’s unique structure allows it to fit into enzyme active sites, influencing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure, lacking the cyclopentane ring and methyl substitution.
Cyclopentanol: A cyclopentane ring with a hydroxyl group, but without the propyl chain.
3-Phenylpropan-1-ol: Similar in having a propyl chain ending in a hydroxyl group, but with a phenyl group instead of a cyclopentane ring.
Uniqueness
3-(1-Methylcyclopentyl)propan-1-ol is unique due to its combination of a cyclopentane ring, a methyl group, and a propyl chain with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-(1-methylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(7-4-8-10)5-2-3-6-9/h10H,2-8H2,1H3 |
InChI Key |
JIQYJBGSXZXQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
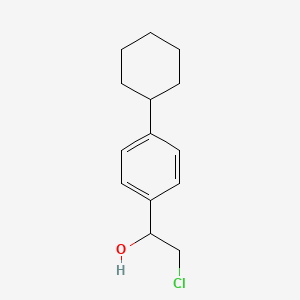
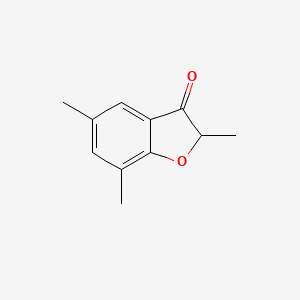
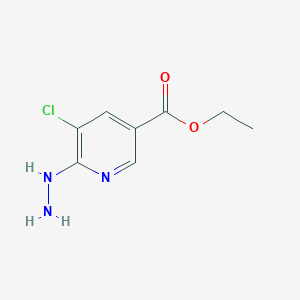

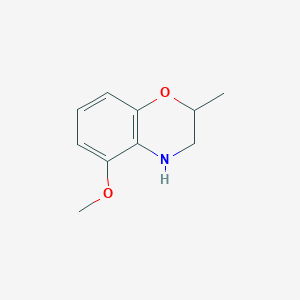
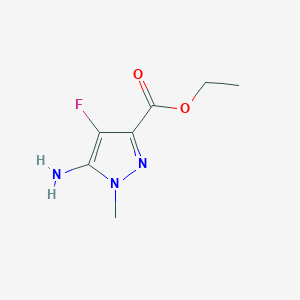
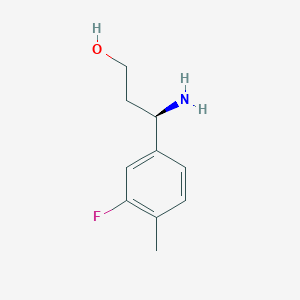
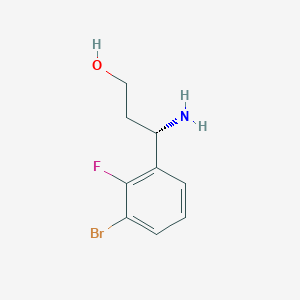


![N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13298134.png)
